methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(2R,3S,4S,5R,6R)-5-[2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Description
The compound methyl (4S,5E,6S)-5-ethylidene-4-[...]-carboxylate is a highly complex glycosidic derivative featuring:
Properties
Molecular Formula |
C48H64O27 |
|---|---|
Molecular Weight |
1073.0 g/mol |
IUPAC Name |
methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(2R,3S,4S,5R,6R)-5-[2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C48H64O27/c1-5-22-24(26(42(62)64-3)17-68-44(22)74-46-39(60)36(57)33(54)28(15-49)70-46)13-31(52)67-19-30-35(56)38(59)41(48(72-30)66-12-11-20-7-9-21(51)10-8-20)73-32(53)14-25-23(6-2)45(69-18-27(25)43(63)65-4)75-47-40(61)37(58)34(55)29(16-50)71-47/h5-10,17-18,24-25,28-30,33-41,44-51,54-61H,11-16,19H2,1-4H3/b22-5+,23-6+/t24-,25-,28+,29+,30+,33+,34+,35+,36-,37-,38-,39+,40+,41+,44-,45-,46-,47-,48+/m0/s1 |
InChI Key |
MFZDFMOKBMJUGB-JUOGKMANSA-N |
SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)OC(=O)CC5C(=COC(C5=CC)OC6C(C(C(C(O6)CO)O)O)O)C(=O)OC)O)O |
Isomeric SMILES |
C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC=C(C=C4)O)OC(=O)C[C@@H]\5C(=CO[C@H](/C5=C/C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C(=O)OC)O)O |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)OC(=O)CC5C(=COC(C5=CC)OC6C(C(C(C(O6)CO)O)O)O)C(=O)OC)O)O |
Synonyms |
iso-oleonuezhenide oleonuezhenide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleonuezhenide is typically isolated from natural sources rather than synthesized chemically. The extraction process involves the use of solvents such as methanol or ethanol to extract the compound from the plant material. The extract is then subjected to chromatographic techniques to purify oleonuezhenide .
Industrial Production Methods
Industrial production of oleonuezhenide involves large-scale extraction from Ligustrum lucidum fruits. The process includes:
Harvesting: Collecting the fruits at the optimal time to ensure maximum yield.
Extraction: Using solvents like ethanol to extract the active compounds.
Purification: Employing chromatographic methods to isolate oleonuezhenide.
Drying and Packaging: Drying the purified compound and packaging it for distribution.
Chemical Reactions Analysis
Types of Reactions
Oleonuezhenide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as acetic anhydride can be used for acetylation.
Major Products Formed
The major products formed from these reactions include various derivatives of oleonuezhenide with modified functional groups, which can have different biological activities .
Scientific Research Applications
Oleonuezhenide has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of secoiridoid glycosides.
Biology: Investigated for its role in promoting osteoblast differentiation and bone mineralization.
Medicine: Potential therapeutic agent for osteoporosis and neurodegenerative diseases.
Industry: Used in the development of dietary supplements and pharmaceuticals.
Mechanism of Action
Oleonuezhenide exerts its effects through multiple molecular pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
The compound in (methyl (4S,5E,6R)-5-ethylidene-4-[...]-carboxylate) shares nearly identical structural features but differs in the 6-position stereochemistry (6R vs. 6S). This minor change can significantly alter:
High-Similarity Analogs ()
Compounds listed in exhibit >93% structural similarity to the target, including:
- CAS 578-74-5 (similarity score: 0.99): Shares the core pyran-carboxylate structure but lacks the hydroxyphenyl ethoxy group. Known for antioxidant and anti-inflammatory activities in plant-derived flavonoids .
- CAS 7085-55-4 (similarity score: 0.95): Features additional hydroxyl groups, enhancing water solubility but reducing membrane permeability compared to the target compound .
Table 1: Structural and Functional Comparison
Functional Group Analysis
- Ethylidene vs. Ethylene : The target’s ethylidene group (C=C) introduces rigidity, whereas saturated ethylene analogs (e.g., in ) exhibit greater conformational flexibility.
- Methoxycarbonyl vs. Ethoxycarbonyl : Methoxy groups (target) are less hydrolytically stable than ethoxy derivatives (), impacting pharmacokinetics .
Research Implications and Gaps
- Synthesis Challenges : Multi-step glycosylation and stereochemical control are major hurdles, as evidenced by complex routes in fluorinated analogs () .
Biological Activity
The compound methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(2R,3S,4S,5R,6R)-5-[2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate (referred to as compound X for brevity) is a complex organic molecule with potential biological activities. This article explores its biological activity based on available research findings.
Molecular Formula : C31H42O17
Molecular Weight : 686.7 g/mol
IUPAC Name : methyl (5E,6S)-5-ethylidene... (full name omitted for brevity)
Biological Activity Overview
Compound X exhibits a range of biological activities that are of significant interest in pharmacology and medicinal chemistry. The following sections detail its effects on various biological systems.
Antimicrobial Activity
Research indicates that compounds similar to X show promising antimicrobial properties . For instance:
- Antibacterial Effects : Studies have demonstrated that certain derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Antifungal Effects : Similar compounds have shown effectiveness against fungal strains like Candida albicans and Aspergillus niger, indicating potential applications in treating fungal infections .
Antioxidant Activity
Compound X has been evaluated for its antioxidant properties . In vitro assays indicate that it can scavenge free radicals effectively:
- DPPH Assay : The compound exhibited a significant reduction in DPPH radical levels compared to control samples .
- IC50 Values : Compounds derived from similar structures reported IC50 values ranging from 50 to 150 µM in various antioxidant assays .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes:
- Alpha-glucosidase Inhibition : Some derivatives have shown competitive inhibition of alpha-glucosidase with IC50 values lower than the standard drug acarbose .
- Cyclooxygenase Inhibition : Preliminary studies suggest that compound X may inhibit cyclooxygenase enzymes involved in inflammatory pathways .
Case Studies
Several case studies highlight the biological relevance of compound X:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Showed antioxidant activity comparable to ascorbic acid in DPPH assays with an IC50 of 75 µM. |
| Study C | Reported that certain derivatives inhibited alpha-glucosidase with IC50 values significantly lower than acarbose (IC50 = 841 µM). |
The exact mechanisms by which compound X exerts its biological effects are still under investigation. However:
- Antimicrobial Mechanism : It is hypothesized that the hydroxyl groups present in the structure may interact with bacterial cell membranes or enzymes critical for cell wall synthesis.
- Antioxidant Mechanism : The electron-donating ability of the methoxy and hydroxyl groups may play a crucial role in neutralizing free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
